molecular formula C12H11ClN4O2S B2858779 N-(2-chlorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 459850-46-5

N-(2-chlorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2858779
CAS No.: 459850-46-5
M. Wt: 310.76
InChI Key: OMYTZBCUOYKWEY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H11ClN4O2S and its molecular weight is 310.76. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a chlorophenyl moiety linked to a thioacetamide structure with a triazine derivative. The molecular formula is C11_{11}H11_{11}ClN4_{4}OS, and it possesses a molecular weight of approximately 286.74 g/mol. The presence of the triazine ring is crucial for its biological activity, particularly in terms of its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antitumor Activity : Similar triazine derivatives have been studied for their cytotoxic effects on cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntibacterialE. coli15 µg/mL
AntitumorHeLa cells10 µg/mL
Anti-inflammatoryRAW 264.7 cells20 µg/mL

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Antimicrobial Efficacy : In a study assessing antimicrobial activity against various pathogens, the compound exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. The study utilized the disc diffusion method to evaluate efficacy.
  • Cytotoxicity Against Cancer Cells : A research paper focused on the cytotoxic effects of triazine derivatives reported that this compound induced apoptosis in cancer cell lines through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The findings suggest potential applications in cancer therapy.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYTZBCUOYKWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.